3-Methylquinoxalin-5-amine

CAS No.: 19031-43-7

Cat. No.: VC2389038

Molecular Formula: C9H9N3

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19031-43-7 |

|---|---|

| Molecular Formula | C9H9N3 |

| Molecular Weight | 159.19 g/mol |

| IUPAC Name | 3-methylquinoxalin-5-amine |

| Standard InChI | InChI=1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3 |

| Standard InChI Key | TXZGIJQANGIGSE-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(C=CC=C2N=C1)N |

| Canonical SMILES | CC1=NC2=C(C=CC=C2N=C1)N |

Introduction

Chemical Identity and Basic Properties

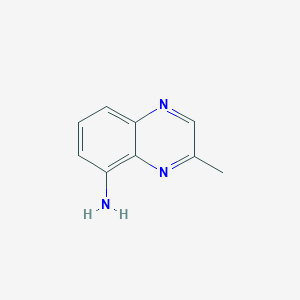

3-Methylquinoxalin-5-amine is a heterocyclic compound belonging to the quinoxaline family, which consists of a benzene ring fused with a pyrazine ring. The compound has several recognized identifiers used in chemical databases and literature.

Identification Parameters

Table 1. Basic Identification Parameters of 3-Methylquinoxalin-5-amine

| Parameter | Value |

|---|---|

| IUPAC Name | 3-methylquinoxalin-5-amine |

| CAS Registry Number | 19031-43-7 |

| Molecular Formula | C9H9N3 |

| Molecular Weight | 159.19 g/mol |

| PubChem CID | 23423612 |

| MDL Number | MFCD20693593 |

| CBNumber | CB82736161 |

The compound is also known by several synonyms in chemical literature, including 3-methyl-5-quinoxalinamine and 8-quinoxalinamine, 2-methyl- . These alternative names reflect different numbering systems used for the quinoxaline scaffold, which can sometimes create confusion in the literature.

Structural Characteristics

The core structure of 3-methylquinoxalin-5-amine features a quinoxaline scaffold with a methyl group (-CH3) attached at the 3-position and an amino group (-NH2) at the 5-position. This arrangement contributes to the compound's unique chemical and biological properties. The structure can be represented using SMILES notation as CC1=NC2=C(N)\C=C/C=C\2N=C1 , which provides a linear representation of the two-dimensional molecular structure.

The International Chemical Identifier (InChI) for 3-methylquinoxalin-5-amine is 1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3 . This string uniquely identifies the chemical and encodes its connectivity and stereochemical information, allowing for precise structural identification across various chemical databases.

Synthesis Methodologies

The synthesis of 3-methylquinoxalin-5-amine has been documented in chemical literature, with the primary approach involving the reduction of nitro-substituted quinoxaline precursors.

Reduction of Nitro Derivatives

The most widely reported synthesis method for 3-methylquinoxalin-5-amine involves the reduction of 2-methyl-8-nitroquinoxaline. The detailed protocol extracted from patent literature is as follows:

To a solution of 2-methyl-8-nitroquinoxaline (3.50 g) in methanol (350 mL), a 20% aqueous solution of titanium trichloride (88.64 g) is added dropwise at 0°C. After complete addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The solution is subsequently concentrated under reduced pressure. The resulting mixture is neutralized with aqueous sodium carbonate solution and extracted five times with ethyl acetate (200 mL portions). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification by silica gel column chromatography using chloroform as the eluent yields 2-methyl-8-aminoquinoxaline (2.27 g, 77%) as a red oil .

This synthetic approach offers several advantages, including:

-

Relatively high yield (77%)

-

Use of readily available starting materials

-

Straightforward purification procedure

-

Mild reaction conditions that preserve the heterocyclic structure

Mechanistic Considerations

The reduction of the nitro group to an amino functionality is mediated by titanium trichloride, which serves as a powerful reducing agent. This transformation occurs through a series of electron and proton transfer steps, ultimately converting the nitro group (-NO2) to an amino group (-NH2). The reaction is performed at low temperature initially (0°C) to control the highly exothermic nature of the reduction process, followed by warming to room temperature to ensure complete conversion.

Spectroscopic Characterization

Spectroscopic data provide crucial information about the structural features and purity of 3-methylquinoxalin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 3-methylquinoxalin-5-amine in CDCl3 at 300 MHz exhibits characteristic signals that confirm its structure:

-

δ 8.70 (s, 1H): This singlet corresponds to the proton at position 2 of the quinoxaline ring.

-

δ 7.47 (t, 1H, J=7.5 Hz): This triplet is assigned to a proton in the benzene portion of the quinoxaline scaffold.

-

δ 7.39 (dd, 1H, J=8.3, 1.3 Hz): This doublet of doublets corresponds to another aromatic proton.

-

δ 6.92 (dd, 1H, J=7.3, 1.3 Hz): This signal represents the aromatic proton adjacent to the amino group.

-

δ 4.95 (brs, 1H): This broad singlet is characteristic of the amino group protons, indicating their exchangeable nature.

-

δ 2.73 (s, 3H): This singlet corresponds to the methyl group attached to the quinoxaline ring .

The NMR data confirms the presence of all expected protons in the compound and provides information about their chemical environment and coupling patterns, which align with the proposed structure.

| Quantity | Price (USD) | Vendor Information |

|---|---|---|

| 100 mg | $387.55 | Ambeed, Inc. (SKU: A770444-100MG) |

| 250 mg | $656.65 | Ambeed, Inc. |

| 1 g | $1,771.00 | Ambeed, Inc. |

| - | - | Available with 95% purity (AChemBlock) |

The relatively high cost per gram indicates that 3-methylquinoxalin-5-amine is primarily used in research settings rather than industrial applications, and is typically purchased in small quantities for specialized studies .

Related Compounds and Structural Analogs

Several structural analogs of 3-methylquinoxalin-5-amine have been reported in chemical databases, with variations in substitution patterns affecting their physical, chemical, and potentially biological properties.

2-Ethyl-3-methylquinoxalin-5-amine

A closely related compound is 2-ethyl-3-methylquinoxalin-5-amine (CAS: 126987-99-3), which features an additional ethyl substituent at position 2 of the quinoxaline scaffold. This compound has the molecular formula C11H13N3, resulting in a higher molecular weight compared to 3-methylquinoxalin-5-amine .

The presence of both methyl and ethyl substituents likely affects the electron distribution within the quinoxaline system, potentially altering reactivity patterns and binding properties in biological systems. The additional ethyl group also increases the lipophilicity of the molecule, which could impact its pharmacokinetic properties if used in medicinal chemistry applications.

Structure-Property Relationships

The quinoxaline scaffold found in 3-methylquinoxalin-5-amine serves as a valuable building block in medicinal chemistry. The presence of the amino group at position 5 provides a nucleophilic site that can be further functionalized through various reactions including:

-

Acylation to form amide derivatives

-

Reductive amination to form secondary or tertiary amines

-

Diazotization followed by various transformations (Sandmeyer reactions)

-

Nucleophilic substitution reactions

The methyl group at position 3 can potentially participate in oxidation reactions or serve as a point for radical functionalization, further expanding the synthetic utility of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume